molecular formula C16H13ClN4OS B2885099 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 763124-76-1

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2885099
CAS No.: 763124-76-1
M. Wt: 344.82
InChI Key: UOWOOQRNUYJUGB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 1,2,4-triazole derivatives have been synthesized using various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR spectrum, and other properties of a similar compound were determined .

Scientific Research Applications

Synthesis and Characterization

Several studies have synthesized and characterized derivatives of the compound, focusing on their structural and thermal properties. For instance, derivatives of sulfanilamide, including those related to the requested compound, have been synthesized and characterized using various spectroscopic methods. These compounds were evaluated for their thermal properties and screened for antibacterial and antifungal activities, though with no significant antibacterial activity observed for certain modifications (Lahtinen et al., 2014) (Lahtinen et al., 2014).

Antimicrobial Studies

Another study synthesized a series of N-aryl derivatives, including 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide derivatives, to evaluate their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. These compounds showed moderate to good activities, highlighting their potential in biological applications (Riaz et al., 2020) (Riaz et al., 2020).

Molecular Docking and Biological Activity

Research on vibrational spectroscopic signatures of similar compounds has demonstrated their potential antiviral activity through in-silico docking, showing inhibition activity against viruses. This suggests the compound's relevance in antiviral research (Jenepha Mary et al., 2022) (Jenepha Mary et al., 2022).

Anticancer Evaluation

Compounds related to the requested chemical have been synthesized and evaluated for their anticancer activities. For example, certain derivatives demonstrated high activity against specific cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022) (Zyabrev et al., 2022).

Conformational Studies

Conformations and intermolecular interactions of closely related compounds have been explored, providing insights into their molecular structures and potential functionalities in various applications (Ishmaeva et al., 2015) (Ishmaeva et al., 2015).

Mechanism of Action

Compounds similar to the one you’re asking about have shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules. The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for this purpose .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-1-7-15(8-2-12)23-9-16(22)20-13-3-5-14(6-4-13)21-11-18-10-19-21/h1-8,10-11H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWOOQRNUYJUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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